Dimethylhydroxytestosterone
Description
Dimethylhydroxytestosterone (hypothetical structure: 17β-hydroxy-17α-methyl-androst-4-en-3-one with additional hydroxyl and methyl modifications) is a synthetic anabolic-androgenic steroid (AAS) derivative. While direct references to this compound are absent in the provided evidence, its structural analogs—such as dihydrotestosterone (DHT), methyltestosterone, and metandienone—are well-documented. These compounds share a common steroidal backbone but differ in substituents, which critically influence their pharmacokinetics, receptor affinity, and clinical effects .
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
11,17-dihydroxy-4,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-12-14-6-5-13-15-7-10-21(4,24)20(15,3)11-17(23)18(13)19(14,2)9-8-16(12)22/h13,15,17-18,23-24H,5-11H2,1-4H3 |
InChI Key |
WGWIOQHCYQKREK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3C4CCC(C4(CC(C3C2(CCC1=O)C)O)C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Biochemical Properties
Key structural differences among related steroids determine their metabolic stability, receptor binding, and tissue selectivity.
*Note: Structural data for this compound is inferred from analogs.
Key Observations :
- DHT exhibits the highest androgen receptor (AR) binding affinity due to its 5α-reduced structure, which enhances receptor stability .
- Methyltestosterone and metandienone resist hepatic metabolism via 17α-methyl substitution, enabling oral bioavailability .
Pharmacokinetic and Clinical Profiles
Dihydrotestosterone (DHT)
- Role : Potent AR agonist; critical in prostate development, androgenetic alopecia, and virilization .
- Clinical Use: Limited due to rapid local synthesis from testosterone; elevated blood levels correlate with prostate cancer progression .
Methyltestosterone
- Role : Orally active synthetic androgen; used for hypogonadism but associated with hepatotoxicity .
- Metabolism : Bypasses first-pass metabolism via 17α-methyl group, but this modification increases liver strain .
Metandienone (Dianabol)
- Role : Anabolic steroid with reduced androgenic effects; promotes muscle growth but linked to cardiovascular risks .
- Mechanism : 1,4-diene structure delays hepatic breakdown, prolonging activity .
This compound
- Inferred Properties: Potential dual methylation (e.g., 17α-methyl and C1-methyl) could enhance oral bioavailability and anabolic effects. Hydroxyl groups may reduce hepatotoxicity compared to methyltestosterone but require verification.
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